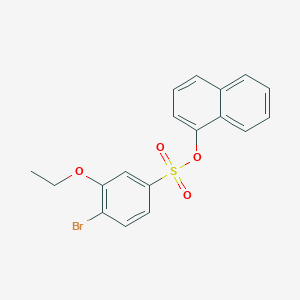![molecular formula C11H12N4OS B12267850 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole](/img/structure/B12267850.png)
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is a complex organic compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, which contributes to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole typically involves multi-step reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde to form an intermediate product. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions disrupt cellular processes, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-imidazole: A simpler compound with similar biological activities.
Thiazole: Another heterocyclic compound with diverse applications.
Benzimidazole: Known for its antimicrobial and anticancer properties.
Uniqueness
4-{3-[(1H-imidazol-1-yl)methyl]azetidine-1-carbonyl}-1,3-thiazole is unique due to its combination of imidazole and thiazole rings, which confer a broader range of biological activities and chemical reactivity compared to its simpler counterparts .
Propriétés
Formule moléculaire |
C11H12N4OS |
|---|---|
Poids moléculaire |
248.31 g/mol |
Nom IUPAC |
[3-(imidazol-1-ylmethyl)azetidin-1-yl]-(1,3-thiazol-4-yl)methanone |
InChI |
InChI=1S/C11H12N4OS/c16-11(10-6-17-8-13-10)15-4-9(5-15)3-14-2-1-12-7-14/h1-2,6-9H,3-5H2 |
Clé InChI |
YZRAVYCVSMOPEA-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CSC=N2)CN3C=CN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclobutyl-N,7-dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B12267769.png)
![4-[6-methyl-2-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267772.png)
![4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12267774.png)
![4-(6-{4-[(2,4-Dichlorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B12267780.png)
![4-bromo-1-({1-[(oxan-3-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12267785.png)

![4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B12267797.png)
![6-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9-methyl-9H-purine](/img/structure/B12267801.png)
![5-Chloro-4,6-dimethyl-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B12267826.png)
![N,N-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridazin-3-amine](/img/structure/B12267834.png)
![4-Chloro-10-(3,4-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one](/img/structure/B12267840.png)
![2-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B12267841.png)
![6-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-3-methoxy-2-methyl-2H-indazole](/img/structure/B12267844.png)
![N,5-dimethyl-N-[1-(2,2,2-trifluoroethyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12267849.png)
